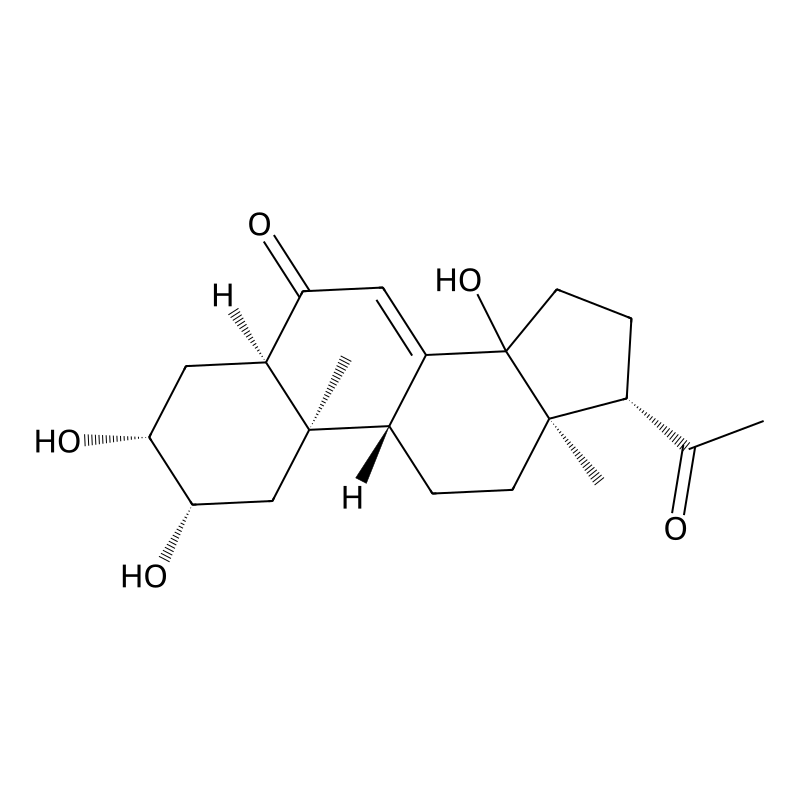

Poststerone

Content Navigation

Poststerone (CAS 10162-99-9) is the direct C21 metabolite of 20-hydroxyecdysone, providing a more potent and targeted tool for anabolic research.

- Exerts superior hypertrophy in fast-twitch EDL muscle fibers compared to 20E, bypassing metabolic cleavage.

- Unique pregnane core enables direct synthesis of D-homo-androstane and pregnane derivatives unattainable from C27 ecdysteroids.

- Essential analytical standard for 20E metabolism studies and anti-doping assay development.

Supplied with full analytical certification for reliable lot-to-lot consistency.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Poststerone (CAS: 10162-99-9) is a C21 phytoecdysteroid, notable as a primary in vivo metabolite of the more common C27 ecdysteroid, 20-hydroxyecdysone (20E).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0S2rsPpwiAV9D1mHDg5aq5s-N51BlRqBOhP3sDwizaYaZW4VXGAXoJfKkBqxffsc9CShGItaHqJD8Eg-Rwrhw2U8j8-goAjzTzcFgYLF6-bHzens4IzhWgwhwuLK9SBUPIwDU)] Structurally classified as a pregnane-series steroid, it is formed by the oxidative cleavage of the C20-C22 bond in the side chain of its parent compound.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnwFn1SfrdFcHAGv5yqtI1-GAO3jtsIopuoZsahVScI0T7j22GxtRbvfyAfUauO8CSrdsMZnjrU1MeKK0OuWWwqecAZe7UY_rC_4lLFf2RTSHw30kEy2xogLZQXaAZYUbEel17)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYBMvDamQGSZJvO1ChCAZgIcQZam9x3IsYmx-EQeCUYFPbUjvLlKxXMjbZUQpuScyftedeWis_8_fErqQM8BRhW-WpnNa98GVzKWfqIvIxfJ_bcMS5vBn7pMy_KXMQ1e5vG-KDSPJFW4ltUmXUYnCzvXQ3b3TRYcsa2s-khMemHSpsmNCkCM-VG-PTNqPkJEm8bJ-Agop0fOOYwJaTfQ6cWmp2TOZKS0F9Jyqsm1zwEf_27mEoHAFctxJYoJr9_EqtBJdiQ3dgx83gtt96DMFA1HoBbl7b4J-eMR0014DnVDE6UbNJM3YHH2JLpXPqa4mYrtq1xlnIUWzq)] This specific modification—the absence of the extended isoprenoid side chain—is the primary structural differentiator that dictates its unique biological activity and synthetic utility compared to other ecdysteroids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0S2rsPpwiAV9D1mHDg5aq5s-N51BlRqBOhP3sDwizaYaZW4VXGAXoJfKkBqxffsc9CShGItaHqJD8Eg-Rwrhw2U8j8-goAjzTzcFgYLF6-bHzens4IzhWgwhwuLK9SBUPIwDU)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnwFn1SfrdFcHAGv5yqtI1-GAO3jtsIopuoZsahVScI0T7j22GxtRbvfyAfUauO8CSrdsMZnjrU1MeKK0OuWWwqecAZe7UY_rC_4lLFf2RTSHw30kEy2xogLZQXaAZYUbEel17)] Originally isolated from the plant *Cyathula capitata*, it is now primarily utilized as a high-purity analytical standard and research tool in endocrinology and synthetic chemistry.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRK-Dy_kSIJ3lBRybnGQd9AFu-EfdsiQEkVnmignjN8IN3pNGQDW4KTo1DjC6nNA8epAoFaWN19e3lkZgYCComArOXmqHxkdALFBhNw4mStn041FP89mSFYnF6dgJr8S3eZVBKpg7P-wek)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhjX8s0jK7u3_Ku8S9vFULrNNj8MgCashToQtu4NIUODKc8L_Y_lRJJUd5PCs6Czad_0SIr_k8TyojTv0jQlUHKdFAgRgb8Uh-IxtZNzZomqMXhPIAqmOynPR0bSbWnDpkE5pWoq-VKWoEHlJVz94aXl1mlIgkBJqb)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPBdd8AZWZwwZpSMj_44XjBL6Z4vSQwlKduLVKTcosRaDxx3IFasUUlu_SBPitmsKA08gz_7CPLAvwO03CSHoszV-uEDrrOWEOQyje0nvI07jgS0lnnvtCZ6ndp5_Ndimsn1E%3D)]

References

- [1] Czigle, M., et al. "Poststerone increases muscle fibre size partly similar to its metabolically parent compound, 20-hydroxyecdysone." Fitoterapia, vol. 134, 2019, pp. 459-464.

- [2] Savchenko, R. G., et al. "Molecular rearrangements of poststerone derivative steroid core with formation of unique D-homostructures of pregnane and androstane series." Steroids, vol. 148, 2019, pp. 28-35.

- [3] Hikino, H., Nomoto, K., & Takemoto, T. "Poststerone, a metabolite of insect metamorphosing substances from Cyathula capitata." Steroids, vol. 16, no. 4, 1970, pp. 393-400.

Procuring Poststerone over its more common parent compound, 20-hydroxyecdysone (20E), is a critical decision for achieving specific research outcomes. Substituting Poststerone with 20E is invalid for studies requiring targeted anabolic effects, as Poststerone exhibits a distinct and more potent hypertrophic effect on specific muscle fiber types (e.g., fast-twitch EDL) where 20E is less effective.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)] Furthermore, for synthetic chemistry applications, Poststerone's unique C21 pregnane core is a non-interchangeable precursor for creating novel D-homo-androstane and pregnane analogs via specific molecular rearrangements—a reaction pathway not accessible from the full C27 side-chain structure of 20E.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtac_0T7DKBQSMY-6O-zlU6BcaNDNO4dfXXCN_Fs95yjL-ahCitX2WVjuPI338K-8Qm_7o__tWZH9Cj6FlZ4B4DC4qcmmCDOHUThMvCKtT8PPsQOlrbC7dCtRuMVZUg0HoIeWMpA%3D%3D)] Using Poststerone also allows researchers to bypass the initial side-chain cleavage metabolism of 20E, enabling a more direct investigation of the downstream metabolite's specific pharmacological effects.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRK-Dy_kSIJ3lBRybnGQd9AFu-EfdsiQEkVnmignjN8IN3pNGQDW4KTo1DjC6nNA8epAoFaWN19e3lkZgYCComArOXmqHxkdALFBhNw4mStn041FP89mSFYnF6dgJr8S3eZVBKpg7P-wek)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)]

References

- [1] Czigle, M., et al. "Poststerone increases muscle fibre size partly similar to its metabolically parent compound, 20-hydroxyecdysone." Fitoterapia, vol. 134, 2019, pp. 459-464.

- [2] Savchenko, R. G., et al. "Molecular rearrangements of poststerone derivative steroid core with formation of unique D-homostructures of pregnane and androstane series." Steroids, vol. 148, 2019, pp. 28-35.

- [3] Parr, M. K., et al. "Urinary Elimination of Ecdysterone and Its Metabolites Following a Single-Dose Administration in Humans." Molecules, vol. 26, no. 21, 2021, p. 6655.

Superior Fast-Twitch Muscle Fiber Hypertrophy

In a comparative study using developing rats, Poststerone demonstrated a significantly more potent anabolic effect on the extensor digitorum longus (EDL) muscle, which is rich in fast-twitch fibers, compared to its parent compound, 20-hydroxyecdysone (20E).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)] While 20E was more effective on certain fiber types in the slow-twitch soleus muscle, Poststerone was more effective than 20E at increasing the cross-sectional area (CSA) of all four fiber types (I, IIa, IIx, IIb) in the EDL muscle.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)]

| Evidence Dimension | Increase in muscle fiber cross-sectional area (CSA) |

| Target Compound Data | More effective than 20E in increasing CSA for all four fiber types in the EDL muscle. |

| Comparator Or Baseline | 20-hydroxyecdysone (20E) was less effective on EDL muscle fibers and more effective on Type I and IIa fibers of the soleus muscle. |

| Quantified Difference | Qualitatively established as more effective across all EDL fiber types; specific percentages vary by fiber subtype. |

| Conditions | In vivo study in developing rats. |

For researchers investigating anabolic mechanisms or potential therapeutics for fast-twitch muscle atrophy, Poststerone is the more targeted and potent agent over its more common precursor, 20E.

Precursor for D-Homo Steroid Synthesis

Poststerone serves as a unique starting material for the synthesis of rearranged steroid cores that are not readily accessible from other precursors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)] Treatment of Poststerone derivatives with reagents like L-Selectride or (diethylamino)sulfur trifluoride (DAST) induces specific molecular rearrangements. These reactions yield novel D-homo-pregnanes and D-homo-13,14-seco-androstanes through contraction and expansion of the C/D rings, a transformation dependent on Poststerone's specific pregnane structure.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)]

| Evidence Dimension | Reactivity towards molecular rearrangement |

| Target Compound Data | Undergoes (8R)-13(14→8)abeo-rearrangements to form D-homo steroid structures. |

| Comparator Or Baseline | Standard pregnane or androstane precursors lacking Poststerone's specific hydroxylation and unsaturation pattern would not be expected to undergo these specific, documented rearrangements. |

| Quantified Difference | Enables synthesis of a unique class of rearranged steroid cores. |

| Conditions | Reaction with L-Selectride followed by acid treatment, or reaction with DAST. |

This compound is the logical procurement choice for synthetic chemists aiming to create novel D-homo steroid libraries for drug discovery, as it provides a direct and documented route to these unique scaffolds.

20E Side-Chain Cleavage Bypass

Poststerone is the product of in vivo side-chain cleavage of 20-hydroxyecdysone.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)] Utilizing Poststerone directly in experimental models allows researchers to bypass this metabolic step, ensuring that the observed effects are attributable to the C21 metabolite itself, not the parent compound or other potential metabolites. This is critical for elucidating specific structure-activity relationships. Human pharmacokinetic studies confirm that 20E is metabolized into downstream products like 14-deoxy-poststerone, making the use of pure Poststerone essential for clarifying the bioactivity of individual components in the metabolic cascade.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtac_0T7DKBQSMY-6O-zlU6BcaNDNO4dfXXCN_Fs95yjL-ahCitX2WVjuPI338K-8Qm_7o__tWZH9Cj6FlZ4B4DC4qcmmCDOHUThMvCKtT8PPsQOlrbC7dCtRuMVZUg0HoIeWMpA%3D%3D)]

| Evidence Dimension | Metabolic Position |

| Target Compound Data | A downstream metabolite of 20-hydroxyecdysone. |

| Comparator Or Baseline | 20-hydroxyecdysone (parent compound), which must first undergo metabolism (side-chain cleavage) to yield Poststerone. |

| Quantified Difference | Allows isolation of biological effects to the specific C21 metabolite, removing the parent compound as a variable. |

| Conditions | In vivo or in vitro biological assays. |

For mechanism-of-action or metabolism studies, procuring Poststerone provides a cleaner experimental system to assess the specific role of this key metabolite without confounding effects from its precursor.

Fast-Twitch Muscle Hypertrophy Research

For studies focused on the mechanisms of anabolic action in fast-twitch muscles, such as the EDL, Poststerone is a more potent and specific tool than its parent compound, 20-hydroxyecdysone. Its demonstrated superiority in increasing the cross-sectional area of these specific fibers makes it the preferred compound for investigating sarcopenia or developing performance-enhancing therapeutics.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE98l4eemxkRDAGj2_0kPe9KcC3u-WqhOCgDM-_JhgdRFu_BGJZNbGW2s-DIbWDeRsY0SPZN4Dnu2SzCCkBQjhtgfgikJzkaKDvZse6m_svwg9FqW8rUgV4pcwJHqpa2RFRl6Y%3D)]

D-Ring Modified Steroid Analog Synthesis

In medicinal and synthetic chemistry, Poststerone is the documented starting material for creating unique D-homo-androstane and pregnane scaffolds. Laboratories engaged in developing novel steroid-based compounds for oncology or other therapeutic areas should procure Poststerone for its unique reactivity and direct access to these rare molecular frameworks.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtac_0T7DKBQSMY-6O-zlU6BcaNDNO4dfXXCN_Fs95yjL-ahCitX2WVjuPI338K-8Qm_7o__tWZH9Cj6FlZ4B4DC4qcmmCDOHUThMvCKtT8PPsQOlrbC7dCtRuMVZUg0HoIeWMpA%3D%3D)]

Pharmacokinetic and Doping Control Reference

As a known human metabolite of 20-hydroxyecdysone, high-purity Poststerone is an essential analytical reference standard. It is required for pharmacokinetic studies tracking the metabolic fate of 20E and for developing sensitive anti-doping assays that can accurately identify and quantify its metabolites in biological samples.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRK-Dy_kSIJ3lBRybnGQd9AFu-EfdsiQEkVnmignjN8IN3pNGQDW4KTo1DjC6nNA8epAoFaWN19e3lkZgYCComArOXmqHxkdALFBhNw4mStn041FP89mSFYnF6dgJr8S3eZVBKpg7P-wek)]

References

- [1] Czigle, M., et al. "Poststerone increases muscle fibre size partly similar to its metabolically parent compound, 20-hydroxyecdysone." Fitoterapia, vol. 134, 2019, pp. 459-464.

- [2] Savchenko, R. G., et al. "Molecular rearrangements of poststerone derivative steroid core with formation of unique D-homostructures of pregnane and androstane series." Steroids, vol. 148, 2019, pp. 28-35.

- [3] Parr, M. K., et al. "Urinary Elimination of Ecdysterone and Its Metabolites Following a Single-Dose Administration in Humans." Molecules, vol. 26, no. 21, 2021, p. 6655.

XLogP3

Wikipedia

Use Classification

Explore Compound Types

O4Si-4